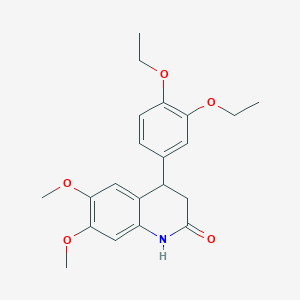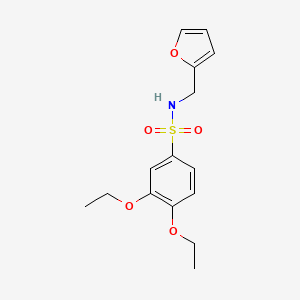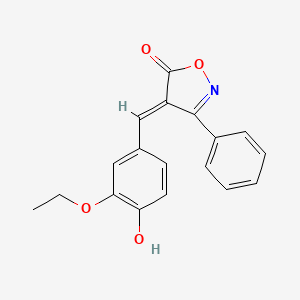
N-(4-iodo-2-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- A synthesis method for related compounds using palladium-catalyzed cyclisation of N-aryl imines with alkynylbenziodoxolones has been developed, forming multisubstituted furans (Lu, Wu, & Yoshikai, 2014).
- Synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclisation of related furamide compounds has been optimized for yield (Lindahl, Carroll, Quinn, & Ripper, 2006).
Molecular Structure Analysis
- Structural analysis of related furamide compounds, including 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, has been carried out, providing insights into their molecular conformation and crystalline structure (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
- Studies on related furamide compounds have shed light on their reactivity and potential for further transformations, including bond reorganization processes (Lu et al., 2014).
Physical Properties Analysis
- Investigations into the physical properties of related furamide compounds, such as enzymatic polymerization kinetics and thermal properties of 2,5-furandicarboxylic acid-based semi-aromatic polyamides, offer insights into their stability and potential applications (Jiang, Maniar, Woortman, & Loos, 2016).
Chemical Properties Analysis
- A study on the synthesis, spectroscopic characterization, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound, provides detailed information on its chemical properties (Saeed, Rashid, Bhatti, & Jones, 2010).
Scientific Research Applications
Synthetic Chemistry Applications
- Palladium-catalyzed Condensation Reactions : Palladium(II) catalysts facilitate the condensation of N-aryl imines and alkynylbenziodoxolones, including derivatives similar to N-(4-iodo-2-methylphenyl)-2-furamide, to form multisubstituted furans. This process allows for versatile transformations of the 2-iodophenyl group in the furan product, demonstrating its utility in synthetic organic chemistry (Lu, Wu, & Yoshikai, 2014).
- Synthesis of Furoquinolinones : N-(2-iodophenyl)-N-methyl-3-furamide, a compound structurally related to N-(4-iodo-2-methylphenyl)-2-furamide, has been used in palladium-catalyzed cyclization reactions to synthesize furo[3,2-c]quinolin-4(5H)-one, a heterocycle with potential applications in medicinal chemistry (Lindahl, Carroll, Quinn, & Ripper, 2006).
Materials Science Applications
- Enzymatic Polymerization and Copolymerization : N-(4-hydroxyphenyl)-2-furamide and derivatives have been used in the enzymatic polymerization and copolymerization processes to create novel polymeric materials. These materials demonstrate potential for the development of high-performance, sustainable alternatives to conventional plastics, showcasing the application of N-(4-iodo-2-methylphenyl)-2-furamide derivatives in materials science (Reihmann & Ritter, 2001).
Biomedical Applications
- Therapeutic Agents for Alzheimer's Disease : Compounds structurally related to N-(4-iodo-2-methylphenyl)-2-furamide have been synthesized and tested as potential therapeutic agents for Alzheimer's disease. These compounds have shown significant enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s disease treatment, highlighting the potential biomedical applications of N-(4-iodo-2-methylphenyl)-2-furamide and its analogs (Hussain et al., 2016).
properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJZFRCBUANMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B5591786.png)
![8-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591791.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)
![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5591848.png)


![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)
![5-(3,4-dimethoxyphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591884.png)
![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)